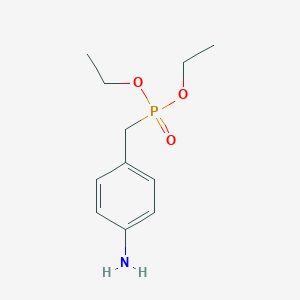

Diethyl 4-aminobenzylphosphonate

Vue d'ensemble

Description

Le tartrate d'isofagomine est un composé chimique connu pour son rôle d'inhibiteur compétitif de la bêta-glucosidase lysosomale humaine. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de la maladie de Gaucher, un trouble de stockage lysosomal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tartrate d'isofagomine est synthétisé par une série de réactions chimiques impliquant la formation d'un sel d'acide tartrique de l'isofagomine. Le processus implique généralement la réaction de l'isofagomine avec l'acide tartrique dans des conditions contrôlées pour former le sel de tartrate .

Méthodes de production industrielle : La production industrielle du tartrate d'isofagomine implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le tartrate d'isofagomine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits .

4. Applications de la recherche scientifique

Le tartrate d'isofagomine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Étudié pour son rôle dans la modulation de l'activité enzymatique et le repliement des protéines.

Médecine : Exploré comme agent thérapeutique potentiel pour la maladie de Gaucher et d'autres troubles de stockage lysosomal.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de la recherche biochimique

5. Mécanisme d'action

Le tartrate d'isofagomine exerce ses effets en interagissant avec la poche catalytique de la bêta-glucosidase. Il agit comme une chaperonne chimique, stabilisant et favorisant le repliement de l'enzyme. Cette interaction augmente la quantité de bêta-glucosidase active, améliorant ainsi son activité. Le composé s'est avéré augmenter l'activité de la bêta-glucosidase lysosomale de deux à trois fois dans les fibroblastes de Gaucher mutants N370S .

Composés similaires :

Afegostat : Un autre inhibiteur compétitif de la bêta-glucosidase, utilisé dans le traitement de la maladie de Gaucher.

Eliglustat : Un inhibiteur de la glucosylcéramide synthase, utilisé comme traitement oral de la maladie de Gaucher.

Unicité du tartrate d'isofagomine : Le tartrate d'isofagomine est unique en raison de son interaction spécifique avec la poche catalytique de la bêta-glucosidase, agissant comme une chaperonne chimique. Cette propriété le distingue d'autres composés similaires qui peuvent avoir des mécanismes d'action différents ou cibler des enzymes différentes .

Applications De Recherche Scientifique

Organic Synthesis

DABP serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- [4-(Tetradecanoylamino)benzyl]phosphonic acid : This compound is relevant in medicinal chemistry for developing new therapeutic agents .

- Diethyl p-benzoylaminobenzylphosphonate : Another important derivative used in pharmaceutical applications .

Pharmaceutical Research

DABP has been investigated for its potential applications in drug development and as a reagent in various biochemical assays. Notably:

- Gadolinium-based Contrast Agents : DABP was used as a precursor for synthesizing a novel myelin-targeting MR contrast agent. This agent demonstrated the ability to detect demyelinated lesions in animal models, indicating its potential for monitoring neurological diseases .

Case Study: Gd-based Contrast Agent

In a study, DABP was incorporated into a multi-step synthesis to create a contrast agent that selectively labels myelin fibers. The agent was tested in vivo and showed promising results in detecting lesions induced by neurotoxins, highlighting its application in medical imaging .

Materials Science

DABP has been explored for its role in developing advanced materials, particularly through graft polymerization techniques:

- Molecularly Imprinted Polymers (MIPs) : DABP has been used to create MIPs that exhibit selective binding properties for specific analytes, enhancing their utility in sensor technology and environmental monitoring .

Biochemical Applications

The compound's phosphonate group makes it suitable for various biochemical applications, including:

- Enzyme Inhibition Studies : DABP derivatives have been synthesized and tested as inhibitors for enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders like obesity and diabetes .

Table of Inhibitory Activity

| Compound | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| DABP Derivative A | mtGPAT | 15 |

| DABP Derivative B | Other Lipases | 22 |

Mécanisme D'action

Isofagomine tartrate exerts its effects by interacting with the catalytic pocket of beta-glucosidase. It acts as a chemical chaperone, stabilizing and promoting the folding of the enzyme. This interaction increases the amount of active beta-glucosidase, thereby enhancing its activity. The compound has been shown to increase lysosomal beta-glucosidase activity by two to threefold in mutant N370S Gaucher fibroblasts .

Comparaison Avec Des Composés Similaires

Afegostat: Another competitive inhibitor of beta-glucosidase, used in the treatment of Gaucher disease.

Eliglustat: A glucosylceramide synthase inhibitor, used as an oral therapy for Gaucher disease.

Uniqueness of Isofagomine Tartrate: Isofagomine tartrate is unique due to its specific interaction with the catalytic pocket of beta-glucosidase, acting as a chemical chaperone. This property distinguishes it from other similar compounds that may have different mechanisms of action or target different enzymes .

Activité Biologique

Diethyl 4-aminobenzylphosphonate (DEABP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the synthesis, biological evaluation, and mechanisms of action associated with DEABP, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of diethyl phosphite with 4-aminobenzyl chloride. The resulting compound features a phosphonate group that enhances its biological activity by improving metabolic stability and membrane transport properties. The introduction of the amino group is significant for the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that DEABP exhibits notable antimicrobial properties, particularly against various strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of DEABP Against E. coli

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli K12 | 25 | 50 |

| Diethyl benzylphosphonate | E. coli R2-R4 | 30 | 60 |

The data suggest that DEABP has a lower MIC compared to other derivatives, indicating a stronger antibacterial effect. The mechanism of action appears to involve disruption of bacterial cell membranes and oxidative stress induction, leading to DNA damage in bacterial cells .

Cytotoxic Effects

The cytotoxicity of DEABP has been evaluated using various human cell lines. It has shown significant cytotoxic effects, which may be beneficial in cancer treatment contexts.

Table 2: Cytotoxicity of DEABP on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These findings indicate that DEABP could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells.

The antimicrobial activity of DEABP is primarily attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress. Studies have shown that DEABP causes significant modifications to bacterial DNA, leading to increased oxidative damage. This was confirmed by the use of the Fpg enzyme, which recognizes oxidized bases in DNA, revealing approximately 3.5% oxidative damage in treated bacteria .

Furthermore, the presence of the phosphonate group enhances the compound's interaction with cellular membranes, facilitating better penetration and bioavailability in biological systems .

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

In a study focusing on multi-drug resistant strains of E. coli, DEABP was tested against clinical isolates. The results indicated that DEABP retained its antimicrobial efficacy even in resistant strains, suggesting its potential as an alternative treatment option in clinical settings where traditional antibiotics fail .

Case Study 2: In Vivo Evaluation

An in vivo study assessed the therapeutic potential of DEABP using animal models infected with E. coli. The administration of DEABP resulted in a significant reduction in bacterial load compared to control groups treated with standard antibiotics. This highlights its potential for further development as an effective antimicrobial agent .

Propriétés

IUPAC Name |

4-(diethoxyphosphorylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173896 | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-79-7 | |

| Record name | Diethyl (4-aminobenzyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020074797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20074-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl p-aminobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.